2-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol
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Overview
Description
2-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with an appropriate amine and an alcohol. One common method involves the use of methyl hydrazine hydrochloride and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as starting materials . The reaction proceeds through a series of steps including lithiation, electrophilic trapping, and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process typically includes the use of reagents such as n-butyllithium and electrophiles under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact pathways and targets depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Another pyrazole derivative with similar chemical properties.
2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ol: Shares the trifluoromethyl group, contributing to its reactivity.
Uniqueness
2-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethan-1-ol group further enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12F3N3O |
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Molecular Weight |
223.20 g/mol |
IUPAC Name |
2-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methylamino]ethanol |
InChI |
InChI=1S/C8H12F3N3O/c1-14-7(8(9,10)11)6(5-13-14)4-12-2-3-15/h5,12,15H,2-4H2,1H3 |
InChI Key |
WUAABJKPOPXMLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CNCCO)C(F)(F)F |
Origin of Product |
United States |
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